molecular formula C6H7BrN2O2 B11884173 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol CAS No. 1246922-88-2

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Cat. No.: B11884173
CAS No.: 1246922-88-2
M. Wt: 219.04 g/mol
InChI Key: IZOVVFPEDIYGKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol typically involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Integral in the development of pharmaceuticals, particularly as an intermediate in the synthesis of macitentan.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol primarily involves its role as an intermediate in the synthesis of macitentan. Macitentan works by blocking endothelin receptors, which are involved in vasoconstriction and cell proliferation. This action helps in the treatment of conditions like pulmonary arterial hypertension .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloropyrimidin-2-yl)oxy)ethan-1-ol
  • 2-((5-Fluoropyrimidin-2-yl)oxy)ethan-1-ol
  • 2-((5-Iodopyrimidin-2-yl)oxy)ethan-1-ol

Uniqueness

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVVFPEDIYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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